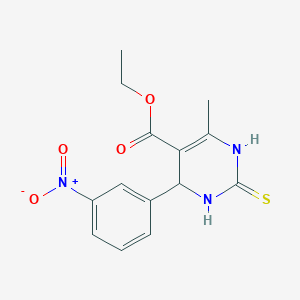

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s known that the interaction of similar compounds with their targets often results in the inhibition of the map kinase pathway . This can lead to the suppression of cell proliferation and induction of apoptosis, which is beneficial in the treatment of cancer.

Biochemical Pathways

The map kinase pathway, which is often targeted by similar compounds, plays a crucial role in cellular functions such as growth, differentiation, and survival .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds often result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can often influence the action of similar compounds .

Activité Biologique

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 106720-50-7) is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and various biological effects based on available research findings.

The molecular formula of this compound is with a molecular weight of approximately 321.352 g/mol. The compound features a thioxo group and a nitrophenyl substituent that contribute to its biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Density | |

| Boiling Point | at 760 mmHg |

| Flash Point | |

| LogP | |

| Vapour Pressure | at 25°C |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic chemistry laboratories. It is synthesized through the condensation of appropriate aldehydes with urea derivatives in the presence of catalysts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes associated with disease pathways. Specifically, it has shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . This suggests a potential role in developing treatments for conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at concentrations above 50 µM). Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds with similar thioxo-tetrahydropyrimidine structures exhibit antimicrobial properties. Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific pathways .

Case Study: Anticancer Research

A notable study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further anticancer drug development .

Pesticidal Activity

Compounds similar to this compound have been studied for their pesticidal properties. Preliminary studies suggest that this compound may be effective against certain agricultural pests. Its thioxo group is believed to enhance its efficacy as an insecticide .

Herbicidal Properties

Research has also indicated potential herbicidal applications. The compound's ability to inhibit specific enzymes involved in plant growth could make it a candidate for development as a selective herbicide .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its unique functional groups allow it to participate in various polymerization reactions, potentially leading to the development of novel materials with tailored properties .

Case Study: Polymer Development

A recent investigation focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting composites demonstrated improved performance under stress conditions compared to traditional polymers .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Pesticidal Activity | Effective against certain agricultural pests |

| Herbicidal Properties | Inhibits enzymes involved in plant growth | |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

Propriétés

IUPAC Name |

ethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-5-4-6-10(7-9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRZPKOGAMULBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.